三异丙基((4-((4-((4-((4-((三甲基甲硅烷基)乙炔基)苯基)乙炔基)苯基)乙炔基)苯基)乙炔基)苯基)乙炔基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

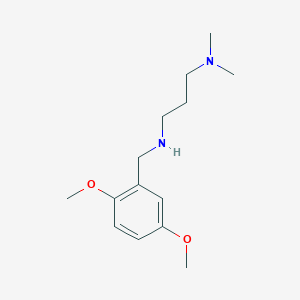

Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a useful research compound. Its molecular formula is C46H46Si2 and its molecular weight is 655 g/mol. The purity is usually 95%.

BenchChem offers high-quality Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peptide Synthesis

Scientific Field

Biochemistry

Application Summary

Triisopropylsilane is employed as a protecting group in peptide synthesis, safeguarding functional groups during the assembly of peptides.

Experimental Procedures

During peptide synthesis, Triisopropylsilane is used to protect the amino acid’s reactive side chains. It is particularly useful in solid-phase peptide synthesis where it helps in the deprotection step under mild conditions.

Results

The use of Triisopropylsilane in peptide synthesis has been shown to improve the yield and purity of the peptides. It allows for the synthesis of complex peptides with high fidelity .

Selective Reductions

Scientific Field

Organic Chemistry

Application Summary

Triisopropylsilane acts as a reducing agent for the selective reduction of specific functional groups, such as anomeric C-phenyl ketals.

Experimental Procedures

The compound is used in conjunction with Lewis acids to selectively reduce ketones and aldehydes to alcohols or alkanes without affecting other sensitive functional groups in the molecule.

Results

This selective reduction capability has enabled chemists to synthesize molecules with high precision, maintaining the integrity of delicate functional groups while reducing only the targeted ones .

Silylation of Hydroxyl Groups

Scientific Field

Analytical Chemistry

Application Summary

Triisopropylsilane is utilized for the selective silylation of primary hydroxyl groups, a process important in protecting these groups during subsequent reactions.

Experimental Procedures

The compound selectively reacts with primary hydroxyl groups in the presence of secondary hydroxyl groups, which remain unaffected. This selectivity is crucial for the synthesis of certain organic molecules.

Results

The ability to selectively silylate primary hydroxyl groups has facilitated the synthesis of various organic compounds with desired functional group orientations, enhancing the scope of chemical synthesis .

Diastereoselective Synthesis

Scientific Field

Stereochemistry

Application Summary

Triisopropylsilane is used in the preparation of anti-1,2-diols with high diastereoselectivity, an important aspect in the synthesis of chiral molecules.

Experimental Procedures

The compound is used in reactions catalyzed by Ni (O) N-heterocyclic carbine complexes, which promote the formation of diols with specific stereochemistry.

Results

The use of Triisopropylsilane in these reactions has led to the efficient synthesis of anti-1,2-diols with excellent diastereoselectivity, which is significant for the production of enantiomerically pure compounds .

Reducing Agent in Organic Synthesis

Scientific Field

Synthetic Chemistry

Application Summary

Triisopropylsilane serves as a mild and selective reducing agent in organic synthesis, reducing various functional groups without harsh conditions.

Experimental Procedures

It is often used in the presence of a Lewis acid to reduce ketones, aldehydes, and epoxides to their corresponding alcohols or alkanes, providing a gentle alternative to more aggressive reducing agents.

Results

Its use has been crucial in achieving high yields and selectivity in the reduction of sensitive functional groups, contributing to the synthesis of a wide range of organic compounds .

Material Synthesis

Scientific Field

Material Chemistry

Application Summary

Triisopropylsilane is involved in the synthesis of materials that require specific functional group orientations for their properties.

Experimental Procedures

The compound’s ability to selectively react with certain functional groups is exploited in the design and synthesis of materials with tailored chemical structures.

Results

The synthesized materials exhibit unique properties such as enhanced stability, reactivity, or functionality, which are leveraged in various industrial applications .

属性

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46Si2/c1-36(2)48(37(3)4,38(5)6)35-33-46-30-26-44(27-31-46)23-21-42-18-14-40(15-19-42)11-10-39-12-16-41(17-13-39)20-22-43-24-28-45(29-25-43)32-34-47(7,8)9/h12-19,24-31,36-38H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOOOZCWGQHCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#C[Si](C)(C)C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571305 |

Source

|

| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

CAS RN |

176977-40-5 |

Source

|

| Record name | Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。